Product packaging for 4,5-Dichloro-2,6-dimethylpyrimidine(Cat. No.:CAS No. 105742-66-3)

4,5-Dichloro-2,6-dimethylpyrimidine

Cat. No.: B2364244
CAS No.: 105742-66-3
M. Wt: 177.03
InChI Key: GCOLCOMAZNJNON-UHFFFAOYSA-N
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Description

4,5-Dichloro-2,6-dimethylpyrimidine (CAS 105742-66-3) is a valuable chemical intermediate in organic and medicinal chemistry research. With a molecular formula of C6H6Cl2N2 and a molecular weight of 177.03 g/mol, this compound features two reactive chlorine atoms on its pyrimidine ring, making it a versatile building block for nucleophilic aromatic substitution reactions . This reactivity allows researchers to synthesize a diverse array of disubstituted pyrimidine derivatives for constructing compound libraries in drug discovery and materials science. The compound is characterized by its high purity and requires storage under an inert atmosphere at 2-8°C to maintain stability . Pyrimidine-based scaffolds, like this one, are of significant interest due to their presence in nucleobases, vitamins, and many pharmacologically active molecules, underscoring their importance in the development of new therapeutic and agrochemical agents . Safety and Handling: This product is labeled with the GHS07 signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle the material with appropriate personal protective equipment and adhere to the recommended precautionary statements, including avoiding breathing dust/fumes and washing thoroughly after handling . Important Notice: this compound is provided For Research Use Only . It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2N2 B2364244 4,5-Dichloro-2,6-dimethylpyrimidine CAS No. 105742-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOLCOMAZNJNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Halogenated Pyrimidine Derivatives in Heterocyclic Chemistry

Halogenated pyrimidines are a cornerstone of heterocyclic chemistry, a field that explores the synthesis and properties of ring-containing organic compounds with atoms of at least two different elements. The incorporation of halogen atoms, such as chlorine, into the pyrimidine (B1678525) ring profoundly influences its electronic properties and reactivity. This alteration makes the pyrimidine core susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These reactions allow for the selective introduction of a wide array of functional groups, thereby enabling the generation of diverse molecular libraries from a single halogenated precursor. The strategic placement of chlorine atoms on the pyrimidine ring, as seen in 4,5-Dichloro-2,6-dimethylpyrimidine, offers multiple reaction sites, providing chemists with a powerful handle to construct intricate molecular architectures with high precision.

A Historical Perspective on Pyrimidine Research

The study of pyrimidines dates back to the 19th century, with their initial discovery rooted in the investigation of nucleic acids. The isolation and characterization of the nucleobases cytosine, thymine, and uracil (B121893) laid the foundation for understanding the fundamental role of pyrimidines in genetics and biology. Early synthetic efforts in pyrimidine (B1678525) chemistry were driven by the desire to understand the structure and function of these vital biomolecules. Over the decades, research has evolved from basic structural elucidation to the development of sophisticated synthetic methodologies for creating a vast array of pyrimidine derivatives. The introduction of halogenated pyrimidines marked a significant advancement, opening up new avenues for the synthesis of non-naturally occurring pyrimidines with tailored properties for various applications, including pharmaceuticals and materials science.

The Unique Structural Features of 4,5 Dichloro 2,6 Dimethylpyrimidine As a Synthetic Scaffold

The chemical compound 4,5-Dichloro-2,6-dimethylpyrimidine possesses a unique arrangement of substituents on the pyrimidine (B1678525) core that makes it a particularly interesting and versatile synthetic intermediate. The two chlorine atoms at the 4 and 5 positions are key reactive sites. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, coupled with the inductive effect of the chlorine atoms, activates the ring for nucleophilic attack. This allows for the sequential and often selective replacement of the chlorine atoms with various nucleophiles, such as amines, alcohols, and thiols.

Furthermore, the presence of two distinct chlorine atoms allows for differential reactivity, enabling chemists to perform sequential substitutions to build molecular complexity in a controlled manner. The methyl groups at the 2 and 6 positions also play a role in modulating the reactivity and physical properties of the molecule, such as its solubility and steric environment around the reactive centers. This combination of features makes this compound a powerful scaffold for generating a wide range of substituted pyrimidine derivatives.

Interdisciplinary Relevance: Aims and Scope

Established Synthetic Pathways to this compound

The traditional synthesis of this compound is typically not a single-step process but rather a multi-step sequence that begins with the construction of a pyrimidine core, followed by sequential halogenation.

Cyclization Reactions and Precursor Selection

The formation of the pyrimidine ring is the foundational step in the synthesis. The most common and efficient method is the Principal Pyrimidine Synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. For the target molecule, a suitable precursor is 2,6-dimethylpyrimidin-4-ol .

This precursor is synthesized via the cyclocondensation of ethyl acetoacetate (B1235776) with acetamidine (B91507) hydrochloride. In this reaction, the amidine provides the N-C-N fragment that reacts with the diketone equivalent to form the heterocyclic ring. The selection of these precursors is guided by the desired substitution pattern on the final pyrimidine ring—the methyl groups at positions 2 and 6 originate from the acetamidine and the ethyl acetoacetate, respectively.

A similar cyclization is documented in the synthesis of the related compound 4,6-dihydroxy-2-methylpyrimidine (B75791), where dimethyl malonate and acetamidine hydrochloride are reacted in the presence of a base like sodium methoxide. google.com This highlights the versatility of using substituted amidines and dicarbonyl compounds for building the pyrimidine core.

Halogenation Strategies and Regioselective Control

With the precursor 2,6-dimethylpyrimidin-4-ol in hand, the next crucial phase is the introduction of two chlorine atoms at the C4 and C5 positions. This requires careful control of regioselectivity. The process is generally achieved in two distinct halogenation steps.

Step 1: Chlorination of the C4 Position The hydroxyl group at the C4 position of 2,6-dimethylpyrimidin-4-ol (which exists in tautomeric equilibrium with its keto form, 2,6-dimethyl-3H-pyrimidin-4-one) can be converted into a chloro group. This is a standard transformation for hydroxypyrimidines and is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). google.com The reaction often requires heating and may be performed in the presence of a tertiary amine like N,N-dimethylaniline or N,N-diethylaniline, which can act as a catalyst. google.comgoogle.com This step yields 4-chloro-2,6-dimethylpyrimidine (B189592) . A similar procedure is used to convert 5-iodo-2,6-dimethylpyrimidin-4-ol (B3029912) to 4-chloro-5-iodo-2,6-dimethylpyrimidine, demonstrating the efficacy of POCl₃ for this transformation. chemicalbook.com

Step 2: Regioselective Chlorination of the C5 Position The introduction of a chlorine atom at the C5 position is an electrophilic substitution reaction. The pyrimidine ring, particularly with electron-donating methyl groups, is activated towards such substitutions. A common and effective reagent for the chlorination of the C5 position of pyrimidines is N-chlorosuccinimide (NCS). arkat-usa.org The reaction of 4-chloro-2,6-dimethylpyrimidine with NCS, typically in a suitable solvent like acetic acid or a chlorinated solvent, would lead to the desired This compound .

The regioselectivity is governed by the electronic properties of the pyrimidine ring. The C5 position is the most electron-rich carbon atom and is thus most susceptible to electrophilic attack, especially when positions 2, 4, and 6 are occupied.

Table 1: Halogenation Reagents and Conditions
Halogenation StepPrecursorReagentTypical ConditionsProductReference
C4-Chlorination2,6-Dimethylpyrimidin-4-olPhosphorus oxychloride (POCl₃)Heat, often with a tertiary amine (e.g., N,N-diethylaniline)4-Chloro-2,6-dimethylpyrimidine google.com
C5-Chlorination4-Chloro-2,6-dimethylpyrimidineN-Chlorosuccinimide (NCS)Acetic acid or chlorinated solventThis compound arkat-usa.org

Optimization of Reaction Conditions for Improved Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key factors for both the cyclization and halogenation steps include temperature, reaction time, solvent, and the stoichiometry of reagents.

For the initial cyclization, controlling the pH and temperature during the reaction and subsequent workup is essential for achieving high yields of 2,6-dimethylpyrimidin-4-ol. google.com

In the C4-chlorination step with POCl₃, the addition of a catalyst such as N,N-diethylaniline has been shown to improve yields. google.com The reaction temperature and duration must be carefully monitored to ensure complete conversion while minimizing the formation of byproducts. After the reaction, excess POCl₃ is typically removed by distillation, followed by a careful aqueous workup to isolate the product. google.com

For the C5-chlorination with NCS, the choice of solvent can significantly influence the reaction rate and selectivity. The reaction is often run until TLC analysis indicates the complete consumption of the starting material. arkat-usa.org Purification of the final product is generally achieved by crystallization or column chromatography to remove unreacted starting material and the succinimide (B58015) byproduct.

Scalable Synthetic Routes for Industrial Production

For the industrial production of chlorinated pyrimidines, considerations of cost, safety, and efficiency are paramount. The established laboratory methods can be adapted for large-scale synthesis.

Patents describing the synthesis of related compounds provide insight into scalable processes. For instance, the use of triphosgene (B27547) in place of the more toxic and difficult-to-handle phosgene (B1210022) or POCl₃ for the chlorination of hydroxypyrimidines represents a safer and more manageable industrial process. google.com The reaction using triphosgene can be performed in a solvent like dichloroethane in the presence of a base. google.com

The workup procedures are also adapted for scale. Instead of extraction with large volumes of organic solvents, industrial processes may favor filtration and direct crystallization of the product from the reaction mixture where possible. google.com The distillative removal of reagents like POCl₃ and the use of co-distillation with a suitable solvent to prevent crystallization of the product in the apparatus are common industrial techniques. google.com

Table 2: Comparison of Chlorinating Agents for Industrial Scale
Chlorinating AgentAdvantages for Industrial ScaleDisadvantagesReference
Phosphorus oxychloride (POCl₃)Readily available, effectiveCorrosive, produces phosphorus-containing waste, excess must be distilled google.com
TriphosgeneSolid (safer to handle than gaseous phosgene), efficientMore expensive than POCl₃, generates HCl google.com

Advanced Synthetic Approaches and Innovations

While traditional methods are effective, modern synthetic chemistry seeks more sustainable and efficient routes.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in For the synthesis of this compound, several aspects of the traditional route can be improved.

Safer Reagents and Solvents: The use of hazardous reagents like POCl₃ and chlorinated solvents is a major drawback of the conventional synthesis. Green approaches would explore alternative, less toxic chlorinating agents and greener solvents. While not yet specifically documented for this compound, research into the synthesis of other pyrimidines has utilized ionic liquids or solvent-free conditions. rasayanjournal.co.inresearchgate.net

Catalysis: The development of efficient catalytic systems can reduce the need for stoichiometric reagents and lower the reaction temperature. For halogenation, catalytic methods are being explored. For example, the iodination of pyrimidines has been achieved using catalytic amounts of nitrate (B79036) salts under solvent-free mechanical grinding conditions, which is an environmentally friendly approach. mdpi.comnih.gov Similar catalytic strategies could potentially be developed for chlorination.

Energy Efficiency: Microwave-assisted synthesis and ultrasound irradiation are techniques that can significantly reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.net These methods have been successfully applied to the synthesis of various pyrimidine derivatives and could be adapted for the synthesis of this compound.

Atom Economy: Multicomponent reactions (MCRs) are inherently more atom-economical. Designing a one-pot synthesis that combines cyclization and halogenation steps would be a significant green advancement, minimizing waste and simplifying procedures.

While the direct application of these green methods to the synthesis of this compound is still an area for development, the principles offer a clear roadmap for future innovations in producing this important chemical intermediate.

Catalytic Methods (e.g., Phase Transfer Catalysis, Organocatalysis)

The synthesis of the this compound core via catalytic methods such as phase transfer catalysis or organocatalysis is not extensively documented in publicly available scientific literature. The primary synthetic routes to substituted dichloropyrimidines generally involve the chlorination of dihydroxypyrimidine precursors.

For instance, a common precursor, 4,6-dihydroxypyrimidine, can be synthesized and subsequently chlorinated. A patented method for a related compound, 4,6-dichloro-2-methylpyrimidine, involves the initial synthesis of 4,6-dihydroxy-2-methylpyrimidine from dimethyl malonate and acetamidine hydrochloride. This intermediate is then chlorinated using triphosgene in the presence of N,N-diethylaniline. google.com Another general approach for creating 2,5-disubstituted-4,6-dichloropyrimidines involves the reaction of an aliphatic nitrile with itself in the presence of hydrogen chloride and phosgene, proceeding through a 6-chloro-4(3H)-pyrimidone intermediate. googleapis.com

While these methods highlight general strategies for forming the dichloropyrimidine scaffold, specific applications of phase transfer catalysis or organocatalysis for the direct synthesis of this compound are not well-reported. Catalysis is more prominently featured in the subsequent functionalization of the dichloropyrimidine ring, as will be discussed in later sections.

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing for the synthesis of this compound has not been detailed in the reviewed scientific and patent literature. While flow chemistry offers significant advantages in terms of safety, scalability, and control for many chemical transformations, its specific use for the preparation of this particular dichloropyrimidine derivative remains an area for future research and development.

Reaction Chemistry and Transformation Pathways of this compound

The chemical reactivity of this compound is characterized by the susceptibility of its chlorine substituents to nucleophilic displacement. The two chlorine atoms at the C4 and C5 positions, influenced by the electron-withdrawing pyrimidine ring and the methyl groups, are active sites for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the substitution of the chloro groups. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile.

The replacement of chloro atoms with amino groups is a fundamental transformation for dichloropyrimidines, leading to a variety of biologically active molecules. While specific studies on the amination of this compound are limited, the reactivity of analogous compounds provides significant insight. For example, the treatment of the closely related 4-chloro-2,6-dimethylpyrimidine with ammonia (B1221849) is a known method to produce 4-amino-2,6-dimethylpyrimidine. orgsyn.org

The amination of 4,6-dichloropyrimidine (B16783) with various polyamines has been studied, yielding N,N'-bis(6-chloropyrimidin-4-yl) derivatives. researchgate.net Furthermore, palladium-catalyzed amination is a powerful tool for these transformations. The reaction of 4-amino-6-chloropyrimidine (B18116) with adamantane-containing amines has been achieved using a Pd(0) catalyst with ligands like DavePhos or BINAP to yield the corresponding diaminopyrimidine. mdpi.com

Table 1: Examples of Amination Reactions on Dichloropyrimidine Analogues
Starting MaterialAmineCatalyst/BaseSolventConditionsProductYieldReference
4,6-DichloropyrimidineAdamantylalkylamineK₂CO₃DMF140 °C, 24 h4-Adamantylamino-6-chloropyrimidine60-99% mdpi.com
4-Amino-6-chloropyrimidineAdamantylaminePd(dba)₂/DavePhos, NaO t BuDioxane100 °C, 24 h4-Adamantylamino-6-aminopyrimidine derivative40-60% mdpi.com
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952)IndolineNaOHEthanol (B145695)RT, 1 h2-Amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde*- mdpi.com

*Note: In this case, one chloro group is substituted by the amine and the other by the solvent (ethanol), leading to an alkoxylation product.

Alkoxy and thioether moieties can be introduced onto the pyrimidine ring via nucleophilic substitution of the chloro groups with alcohols/alkoxides and thiols/thiolates, respectively.

Alkoxylation has been observed in reactions of dichloropyrimidines where an alcohol is used as the solvent. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with an amine in ethanol can result in the substitution of one chlorine by the amine and the other by an ethoxy group from the solvent. mdpi.com

Thiolation reactions are also well-established for related pyrimidines. A general route to pyrimidine thiols involves the reaction of a chloropyrimidine with a sulfur nucleophile. For example, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) is prepared by chlorinating a dihydroxy-pyrimidine precursor which already contains the propylthio group. google.com The synthesis of 4,6-dimethylpyrimidine-2-thiol (B7761162) from acetylacetone (B45752) and thiourea (B124793) provides a key intermediate that can be further functionalized. researchgate.net

Table 2: Examples of Alkoxylation and Thiolation Reactions on Dichloropyrimidine Analogues
Starting MaterialNucleophileReagents/ConditionsProductYieldReference
4,6-Dichloro-2-(methylthio)pyrimidine (B19916)Benzyl alcoholNaH, THF4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine86% arkat-usa.org
4,6-Dihydroxy-2-propylthiopyrimidinePOCl₃, N,N-diisopropylethylamine110 °C4,6-Dichloro-2-propylthiopyrimidine93.8% google.com

The introduction of a cyano group or other carbon-based nucleophiles onto the pyrimidine ring is a valuable method for extending the carbon framework. Cyanation can be achieved by displacing a chloro substituent with a cyanide salt.

A relevant example is the synthesis of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile. In this multi-step synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine, a sulfone intermediate is displaced by potassium cyanide in acetonitrile (B52724) to yield the 2-carbonitrile derivative in 87% yield. arkat-usa.org This demonstrates the feasibility of cyanation on the pyrimidine core.

Carbon-carbon bond formation via cross-coupling reactions is another important transformation. While not a direct SNAr, it is a key reaction of chloropyrimidines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for this purpose, though specific examples on this compound are not readily found.

Table 3: Example of a Cyanation Reaction on a Dichloropyrimidine Analogue
Starting MaterialReagentSolventConditionsProductYieldReference
4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidineKCNMeCN-4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile87% arkat-usa.org

Metal-Catalyzed Cross-Coupling Reactions for C–C, C–N, and C–O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. In the context of this compound, these reactions allow for the introduction of a wide range of substituents, leading to the synthesis of diverse and complex molecules.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. It is a widely used method for the formation of C-C bonds. For dichlorinated heteroarenes like this compound, achieving site-selectivity can be a significant challenge. nih.gov

Research has shown that the choice of ligand plays a crucial role in controlling the regioselectivity of the Suzuki-Miyaura coupling. For instance, in the case of 2,4-dichloropyridines, a sterically hindered N-heterocyclic carbene (NHC) ligand was found to promote cross-coupling at the C4 position with high selectivity. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the principles of ligand-controlled selectivity are applicable. The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst has been optimized, demonstrating that electron-rich boronic acids can lead to good yields. mdpi.com This suggests that similar conditions could be explored for this compound.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good mdpi.com
NiCl₂(PCy₃)₂K₃PO₄Toluene110Good to Excellent nih.gov

This table represents typical conditions for Suzuki-Miyaura couplings of related dichlorinated heterocycles and may serve as a starting point for optimizing reactions with this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. mychemblog.comorganic-chemistry.org This reaction is of great significance in medicinal chemistry due to the prevalence of nitrogen-containing compounds in pharmaceuticals. numberanalytics.comnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired aryl amine and regenerate the Pd(0) catalyst. mychemblog.comlibretexts.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reaction. sigmaaldrich.comnih.gov Various generations of Buchwald ligands have been developed to improve the efficiency, scope, and functional group tolerance of the reaction. sigmaaldrich.com The reaction can be performed with a range of aryl halides (chlorides, bromides, and iodides) and various primary and secondary amines. numberanalytics.com The base also plays a crucial role, with common bases including sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. uwindsor.ca

Catalyst/LigandBaseSolventTemperature (°C)NotesReference
Pd₂(dba)₃ / XantphosCs₂CO₃DioxaneRefluxUsed for coupling of a substituted pyrimidine. mychemblog.com
Pd₂(dba)₃ / XantPhost-BuONaDioxane100General conditions for amination. mychemblog.com
Pd/IPrN/AN/ARoom Temp.Used for C4-selective coupling of dichloropyridines. nih.gov

This table provides examples of conditions used for Buchwald-Hartwig aminations of related heterocyclic compounds.

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of arylalkynes and conjugated enynes. The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov

The Heck coupling , another palladium-catalyzed reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While specific examples of Heck coupling with this compound were not found in the search results, the general principles of this reaction would apply.

For Sonogashira couplings, the reactivity of the halide typically follows the order I > Br > Cl. Therefore, selective coupling at one of the chlorine atoms in this compound might require careful optimization of reaction conditions.

This table illustrates general conditions for the Sonogashira coupling.

Electrophilic Substitution Reactions

While the pyrimidine ring is generally considered electron-deficient and less susceptible to electrophilic aromatic substitution, the presence of activating groups can facilitate such reactions. However, the search results did not provide specific examples of electrophilic substitution reactions directly on the this compound ring. The reactivity of the pyrimidine ring is dominated by nucleophilic substitution at the halogenated positions.

Reductive Transformations of Halogen Substituents

The selective removal of halogen substituents, known as reductive dehalogenation, can be a useful synthetic transformation. A study on the selective dehalogenation of 2,4-dichloro-5-(2,4-dichlorodiphenylmethyl)pyrimidine demonstrated that hydrogenation can be used to remove chlorine atoms from the pyrimidine ring. nih.gov This suggests that similar reductive methods could potentially be applied to this compound to achieve mono-chlorinated or fully dehalogenated products.

Radical Reactions and Photochemical Transformations

Information regarding radical reactions specifically involving this compound is limited in the provided search results.

Photochemical transformations of related heterocyclic systems have been studied. For instance, the photochemical rearrangement of spiro-fused 2,5-cyclohexadienones has been investigated, where the reaction outcome can be influenced by the solvent and substituents. researchgate.net While not directly related to this compound, these studies highlight the potential for photochemical methods to induce unique transformations in heterocyclic compounds.

Design Principles for Pyrimidine Derivatives with Tailored Biological and Material Properties

The design of pyrimidine derivatives with specific biological and material properties is guided by established principles of medicinal chemistry and materials science. The pyrimidine ring itself is a privileged scaffold, known to exhibit a wide spectrum of biological activities. nih.govnih.gov Strategic structural modifications are key to developing highly functionalized derivatives.

For biological applications, the primary goal is to enhance the interaction of the molecule with its intended biological target, such as an enzyme or receptor. This is often achieved by introducing functional groups that can participate in hydrogen bonding, hydrophobic interactions, or ionic interactions with the target protein. For instance, the introduction of an amino group at the 2-position of the pyrimidine ring has been shown to be a potent strategy for developing bone anabolic agents. nih.gov

In the realm of materials science, the design principles focus on properties like thermal stability, optical characteristics, and electronic properties. For example, camphor-based pyrimidine derivatives have been designed as fluorescent probes for pH sensing. mdpi.com The protonation of a nitrogen atom on the pyrimidine ring under acidic conditions can induce an intramolecular charge transfer (ICT), leading to a change in the fluorescence properties of the molecule. mdpi.com This demonstrates how the electronic properties of the pyrimidine ring can be modulated to create functional materials.

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety

The this compound moiety serves as a versatile building block for the synthesis of a variety of novel heterocyclic systems. The two chlorine atoms provide reactive sites for nucleophilic substitution, while the methyl groups can influence the steric and electronic properties of the resulting compounds.

The synthesis of fused ring systems is a common strategy to create more complex and rigid molecular architectures, which can lead to enhanced biological activity. rsc.orgnih.govnih.gov Pyrazolo[3,4-d]pyrimidines, for example, are structurally similar to purines and have shown significant antitumor activity. researchgate.net

A general approach to synthesizing pyrazolo[3,4-d]pyrimidines involves the [5+1] cyclocondensation of a difunctionalized pyrazole (B372694) with a carbonyl compound. researchgate.net In the context of this compound, one could envision a reaction sequence where one of the chlorine atoms is displaced by a suitable nucleophile to introduce a handle for subsequent cyclization. For instance, reaction with hydrazine (B178648) would yield a hydrazinyl-pyrimidine, which could then be reacted with a 1,3-dicarbonyl compound to form the pyrazole ring fused to the pyrimidine core.

Another approach involves the reaction of aminopyrazole derivatives with various reagents to construct the fused pyrimidine ring. For example, the reaction of an aminopyrazole with α-acetyl-γ-butyrolactone in the presence of a catalytic amount of glacial acetic acid can lead to the formation of chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidin-10-ol derivatives. nih.gov

Table 1: Examples of Fused Pyrimidine Systems and their Synthesis

Fused SystemStarting MaterialsKey Reaction TypeReference
Pyrazolo[3,4-d]pyrimidin-6-ones5-Aminopyrazole, Isocyanate, Aldehyde[5+1] Cyclocondensation researchgate.net
Pyrazolo-pyrimido[4,5-d]pyrimidines6-Amino-1,3-dimethyluracil, N,N-dimethylformamide dimethylacetal, Pyrazole aldehyde, Aromatic amineFour-component reaction nih.gov
Chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidinesAminopyrazole derivative, α-acetyl-γ-butyrolactoneCondensation and Cyclization nih.gov
4-Oxo-4,6-dihydropyrimido[2,1-b] nih.govnih.govthiazinesIsocyanide, Dialkyl acetylenedicarboxylate, 2-Amino-4H-1,3-thiazin-4-oneThree-component reaction mdpi.com

Spiro compounds, characterized by two rings connected by a single common atom, are of significant interest due to their unique three-dimensional structures and presence in many natural products. nih.gov The synthesis of spiro compounds often presents a challenge due to their conformational rigidity and structural complexity. nih.gov

One strategy for synthesizing spiro compounds involves domino reactions, where multiple bond-forming reactions occur in a single pot. For example, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reaction has been developed for the synthesis of spiro compounds using an ionic liquid as a catalyst. nih.gov

In the context of this compound, one could envision a synthetic route where the pyrimidine ring is one of the rings in the spiro system. This could potentially be achieved by reacting a derivative of this compound with a suitable cyclic ketone or a molecule containing two reactive functional groups that can undergo a double nucleophilic substitution with the two chlorine atoms.

The incorporation of the this compound moiety into macromolecular and polymeric structures can lead to materials with novel properties. The two chlorine atoms provide convenient handles for polymerization reactions. For example, a polycondensation reaction could be envisioned where the dichloropyrimidine is reacted with a di-nucleophile, such as a bisphenol or a diamine, to form a polyester (B1180765) or a polyamide, respectively.

The resulting polymers would have the pyrimidine unit as an integral part of the polymer backbone. The properties of these polymers could be tuned by varying the co-monomer. For instance, using a flexible co-monomer would lead to a more flexible polymer, while a rigid co-monomer would result in a more rigid material. The presence of the pyrimidine ring could also impart specific properties to the polymer, such as thermal stability or the ability to coordinate with metal ions.

Diversification through Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains atoms from all the reactants, offer an efficient and atom-economical approach to chemical synthesis. nih.govpreprints.org MCRs are particularly well-suited for the rapid generation of molecular diversity, a key aspect of drug discovery and materials science. nih.gov

Several well-known MCRs, such as the Biginelli, Hantzsch, Ugi, and Passerini reactions, have been widely used to synthesize a variety of heterocyclic compounds. nih.govnih.govmdpi.com The Ugi reaction, for example, is a four-component reaction that can be used to synthesize α-aminoacyl amide derivatives. This reaction has been employed in the synthesis of complex molecules, including those with potential therapeutic applications. nih.gov

The this compound can be a valuable starting material for MCRs. For instance, one of the chlorine atoms could be replaced by a functional group that can participate in an MCR. For example, conversion of one of the chloro groups to an amino group would allow the resulting aminopyrimidine to be used as the amine component in a Biginelli or Ugi reaction. This would lead to the formation of complex molecules incorporating the 2,6-dimethyl-5-chloropyrimidine scaffold.

Table 2: Key Multicomponent Reactions for Heterocycle Synthesis

Reaction NameReactantsTypical Product
Biginelli ReactionAldehyde, β-ketoester, Urea or ThioureaDihydropyrimidinone
Hantzsch Dihydropyridine SynthesisAldehyde, 2 equivalents of a β-ketoester, Ammonia or Ammonium acetateDihydropyridine
Ugi ReactionAldehyde or Ketone, Amine, Isocyanide, Carboxylic acidα-Aminoacyl amide
Passerini ReactionAldehyde or Ketone, Isocyanide, Carboxylic acidα-Acyloxy carboxamide

Scaffold Hopping and Bioisosteric Replacements in Derivative Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering new chemical entities with improved properties. nih.govresearchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining the original biological activity. nih.gov Bioisosteric replacement, on the other hand, involves the substitution of one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.netresearchgate.net

In the context of this compound, scaffold hopping could involve replacing the pyrimidine ring with other heterocyclic systems, such as a pyridine, a triazine, or even a non-aromatic ring system, while retaining the key pharmacophoric features. This can lead to the discovery of novel chemotypes with different intellectual property landscapes.

Bioisosteric replacement can be applied to the substituents on the pyrimidine ring. For example, the chlorine atoms could be replaced by other halogens (e.g., fluorine or bromine), a trifluoromethyl group, or a cyano group. u-strasbg.fr These replacements can modulate the electronic properties and lipophilicity of the molecule, which can in turn affect its biological activity and pharmacokinetic profile. The methyl groups could also be replaced by other small alkyl groups or even cyclopropyl (B3062369) groups to explore the effect of steric bulk and conformation on activity.

These strategies, often guided by computational modeling and a deep understanding of structure-activity relationships, are essential tools for the optimization of lead compounds and the discovery of new drug candidates. nih.govnih.gov

Library Synthesis for High-Throughput Screening

The strategic design and synthesis of compound libraries are fundamental to the success of high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules. The architectural rigidity and the presence of two reactive chlorine atoms at the C4 and C5 positions make this compound a valuable scaffold for the generation of diverse chemical libraries. This section explores the methodologies for constructing focused compound libraries based on this pyrimidine core, tailored for efficient screening and hit identification.

The primary strategy for library synthesis employing this compound involves the sequential or parallel displacement of its two chloro substituents. The differential reactivity of these positions can be exploited to introduce a wide array of chemical functionalities, thereby generating a vast chemical space from a single, readily accessible starting material. This approach is highly amenable to diversity-oriented synthesis, where the goal is to create a collection of structurally diverse molecules.

A common approach is to perform nucleophilic aromatic substitution (SNAr) reactions at the C4 and C5 positions. A diverse set of nucleophiles, including but not limited to amines, thiols, and alcohols, can be employed to generate a library of substituted pyrimidines. By using a matrix-based approach where a set of pyrimidine scaffolds is reacted with a set of diverse building blocks, a large library of discrete compounds can be rapidly synthesized.

For instance, a library can be constructed by reacting this compound with a collection of primary and secondary amines to generate a series of 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130) intermediates. These intermediates can then be further diversified by a second SNAr reaction at the C5 position with a different set of nucleophiles. This two-step diversification strategy allows for the exponential expansion of the library size.

The table below illustrates a hypothetical library design based on the sequential substitution of the chloro groups on the this compound scaffold.

Scaffold IDR1 (at C4)R2 (at C5)
L1-A1-NH-CH₂-Ph-S-CH₂-CH₃
L1-A2-NH-CH₂-Ph-O-CH₂-CH=CH₂
L1-A3-NH-CH₂-Ph-NH-(CH₂)₃-CH₃
L1-B1-NH-Cyclohexyl-S-CH₂-CH₃
L1-B2-NH-Cyclohexyl-O-CH₂-CH=CH₂
L1-B3-NH-Cyclohexyl-NH-(CH₂)₃-CH₃
L1-C1Morpholino-S-CH₂-CH₃
L1-C2Morpholino-O-CH₂-CH=CH₂
L1-C3Morpholino-NH-(CH₂)₃-CH₃

This combinatorial approach can be readily automated using robotic liquid handlers and parallel synthesis platforms, enabling the production of thousands of unique compounds in a short period. The resulting libraries can then be subjected to high-throughput screening against a variety of biological targets, such as enzymes or receptors, to identify "hit" compounds with desired biological activity.

The selection of building blocks for library synthesis is crucial and is often guided by principles of drug-likeness and diversity. Computational tools can be employed to select fragments that are predicted to have favorable pharmacokinetic properties and to maximize the chemical diversity of the library.

Another advanced strategy for library synthesis is DNA-encoded library (DEL) technology. nih.gov Although not specifically documented for this compound, the principles can be readily adapted. In this approach, each unique chemical compound in the library is tagged with a unique DNA barcode. The entire library is then screened against a target protein in a single tube. After affinity-based selection, the DNA barcodes of the binding compounds are amplified and sequenced, allowing for the rapid identification of the hit structures. This method allows for the screening of vastly larger libraries than is feasible with traditional HTS.

The following table outlines a representative set of building blocks that could be used to generate a diverse library from the this compound scaffold for a high-throughput screening campaign.

Building Block TypeExamples
Primary AminesBenzylamine, Cyclohexylamine, Butylamine
Secondary AminesMorpholine, Piperidine, N-Methylbenzylamine
ThiolsEthanethiol, Thiophenol, 2-Mercaptoethanol
AlcoholsAllyl alcohol, Phenol, Propanol

The successful implementation of these library synthesis strategies, coupled with robust high-throughput screening assays, positions this compound as a powerful starting point for the discovery of novel chemical entities with potential applications in various fields of chemical and biological research.

This compound as a Core Scaffold for Bioactive Molecules

The general structure of a substituted pyrimidine allows for diverse modifications at multiple positions, enabling the creation of large libraries of compounds for screening against various diseases. mdpi.com The reactivity of the chloro-substituents in dichloropyrimidines makes them valuable precursors for synthesizing a range of derivatives with potential therapeutic applications. acs.org For instance, the chlorine atoms can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to generate a diverse set of substituted pyrimidines with a wide spectrum of biological activities. acs.org

Development of Antimicrobial Agents

Pyrimidine derivatives have a long history as antimicrobial agents, with many compounds exhibiting potent activity against a range of pathogens. innovareacademics.in The introduction of different substituents on the pyrimidine ring has been a successful strategy in the development of novel antibacterial and antifungal drugs. nih.gov

Numerous studies have demonstrated the antibacterial potential of various substituted pyrimidine derivatives. For example, a series of novel dihydropyrimidine (B8664642) derivatives were evaluated for their antimicrobial activity against common pathogenic bacteria, with some compounds showing significant activity, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus. nih.gov The study highlighted that the nature of the substituents on the pyrimidine ring plays a crucial role in determining the antibacterial spectrum and potency. nih.gov

In another study, newly synthesized dihydropyrimidine derivatives exhibited mild to moderate antibacterial activity against both Gram-positive and Gram-negative organisms. Specifically, certain compounds were found to be particularly effective against Bacillus subtilis and Staphylococcus aureus. The mechanism of action for many pyrimidine-based antibacterial agents often involves the inhibition of essential bacterial enzymes or interference with nucleic acid synthesis.

Table 1: Antibacterial Activity of Selected Dihydropyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/ml
C6Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus32-64
C22Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus32-64
Compound 1fBacillus subtilis, Staphylococcus aureusNot specified, but showed strong activity
Compound 1dBacillus subtilisNot specified, but showed strong activity

Data sourced from studies on various dihydropyrimidine derivatives and not specific to this compound. nih.gov

The pyrimidine scaffold has also been explored for the development of antifungal agents. Several dihydropyrimidine derivatives have shown remarkable antifungal activity against pathogenic fungi such as Aspergillus niger and Candida albicans. nih.gov The substitution pattern on the pyrimidine ring was found to be a key determinant of their antifungal efficacy. For instance, compounds with an electron-withdrawing group on a phenyl substituent at the C-4 position of the dihydropyrimidine ring often exhibit potent antifungal activity. nih.gov

In one study, many of the tested dihydropyrimidine compounds demonstrated significant antifungal effects, with some showing a minimum inhibitory concentration (MIC) of 32 μg/ml against the tested fungal strains. nih.gov Another study reported that while the antifungal action was generally less pronounced than the antibacterial effects, certain dihydropyrimidine derivatives displayed some level of activity against Aspergillus niger.

Table 2: Antifungal Activity of Selected Dihydropyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/ml
C29Aspergillus niger, Candida albicans32
Compound 1dAspergillus nigerMild to moderate activity
Compound 1gAspergillus nigerMild to moderate activity
Compound 2bAspergillus nigerMild to moderate activity
Compound 2iAspergillus nigerMild to moderate activity

Data sourced from studies on various dihydropyrimidine derivatives and not specific to this compound. nih.gov

Design and Synthesis of Antiviral Compounds

The pyrimidine nucleus is a common feature in many antiviral drugs, and a vast number of pyrimidine derivatives have been synthesized and tested for their ability to inhibit a wide range of viruses. nih.gov These include viruses of significant public health concern such as influenza virus, herpes virus, and human immunodeficiency virus (HIV). nih.gov

A primary strategy in the development of pyrimidine-based antiviral agents is the targeting of key enzymes and pathways involved in viral replication. For example, some pyrimidine derivatives function as inhibitors of viral polymerases, which are essential for the synthesis of the viral genome. Others may target viral proteases, which are crucial for the processing of viral proteins.

A review of patent literature from 1980 to 2021 highlights the extensive research into pyrimidine moieties for their antiviral activities. nih.gov These compounds have been reported to inhibit a diverse array of viruses, including respiratory syncytial virus, rhinovirus, and dengue virus. nih.gov The development of these compounds often involves structure-activity relationship (SAR) studies to optimize their antiviral potency and selectivity.

The structural versatility of the pyrimidine scaffold makes it an attractive platform for the development of broad-spectrum antiviral agents. By modifying the substituents on the pyrimidine ring, it is possible to generate compounds that are active against multiple types of viruses. For instance, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines demonstrated their potential as antiviral agents against human coronaviruses. mdpi.com This highlights the potential of fused pyrimidine systems in the discovery of novel antiviral therapies. The imidazopyrimidine scaffold, a fused heterocyclic system, has also shown a broad spectrum of pharmacological actions, including antiviral and antifungal activities. nih.gov

Table 3: Antiviral Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives

CompoundTarget VirusActivity
Compound 7fHuman Coronavirus 229E (HCoV-229E)Promising antiviral activity
Compound 7aHuman Coronavirus 229E (HCoV-229E), HCoV-OC43Promising antiviral activity
Compound 7bHuman Coronavirus 229E (HCoV-229E), HCoV-OC43Promising antiviral activity

Data sourced from a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines and not specific to this compound. mdpi.com

Applications of this compound in Medicinal Chemistry and Pharmaceutical Research

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among the versatile precursors for these molecules is this compound, a compound whose structural features make it a valuable starting point for the synthesis of novel therapeutic agents. While this specific dichlorinated pyrimidine is often an intermediate, the research stemming from its core structure is extensive. This article explores the application of its derivatives in various areas of pharmaceutical research, focusing on the contributions to anticancer drug discovery, potential in neurological disorders, and modulation of other key biological targets.

Role in Agrochemical Research and Crop Protection

4,5-Dichloro-2,6-dimethylpyrimidine as an Intermediate for Agrochemicals

Halogenated pyrimidines are crucial building blocks in the synthesis of a wide array of biologically active molecules. The chlorine atoms on the pyrimidine (B1678525) ring are effective leaving groups, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, which is a key strategy in the discovery and optimization of new agrochemicals.

While specific literature detailing the use of this compound as a direct precursor is not extensively available uni.lu, its structural analogue, 4,6-dichloropyrimidine (B16783), is a well-known and valuable intermediate in the agrochemical industry. google.com For instance, 4,6-dichloropyrimidine is a key starting material for producing sulfonylurea herbicides and is also used in synthesizing herbicide safeners like fenclorim. google.commdpi.com The synthesis of N-(4,6-dichloropyrimidine-2-yl)benzamide, a derivative of fenclorim, has been shown to provide protection to rice seedlings from herbicide injury and also exhibits antifungal properties. mdpi.com

The synthetic utility of such dichlorinated pyrimidines is demonstrated in various chemical transformations. For example, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) can undergo nucleophilic displacement of its chlorine atoms, a common step in building more complex molecules. arkat-usa.org Given these precedents, the this compound structure is recognized as a potentially valuable intermediate for creating libraries of novel compounds for screening in herbicide and fungicide development programs.

Herbicidal Compound Development

Pyrimidine derivatives are a well-established class of herbicides used to control a broad spectrum of weeds in various crops. google.com The development of these herbicides often involves modifying the substituents on the pyrimidine ring to optimize efficacy, crop selectivity, and environmental profile. Research has led to the discovery of several commercial herbicides and numerous promising candidates with diverse modes of action. google.com

Herbicides derived from pyrimidine structures act on various essential plant processes. Two of the most significant molecular targets are key enzymes in amino acid and nucleotide biosynthesis.

Acetohydroxyacid Synthase (AHAS) Inhibition: Many pyrimidine-based herbicides function by inhibiting acetohydroxyacid synthase (also known as acetolactate synthase), the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Sulfonylurea herbicides, a major class of AHAS inhibitors, often contain a pyrimidine moiety. By blocking this enzyme, the herbicides prevent the synthesis of these essential amino acids, leading to the cessation of plant cell division and growth, and ultimately, plant death.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition: A more recently discovered mechanism of action for a novel class of herbicides involves the inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes a critical step in the de novo biosynthesis of pyrimidines, which are essential components of DNA and RNA. By disrupting this pathway, these herbicides halt the production of nucleotides, thereby inhibiting plant growth and development.

The relationship between the chemical structure of pyrimidine derivatives and their herbicidal activity is a critical area of research for developing new and more effective weed control agents.

The following table summarizes key findings on how different structural modifications can influence herbicidal efficacy.

Table 1: Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based Herbicides

Structural Modification Impact on Herbicidal Activity Example Weeds Controlled
Insertion of an amide group between a chlorinated pyrimidine and a phenyl ring. Can create compounds with herbicide safener properties, protecting crops from herbicide injury. Not applicable (safener action)
Substitution at the 6-position of the pyrimidine ring with an alkynyloxy group. Found to be crucial for bleaching activities (inhibition of pigment synthesis). Pennisetum alopecuroides
Substitution at the 6-position of the pyrimidine ring with an amino group. Resulted in excellent inhibition of weed root growth. Pennisetum alopecuroides
Combination of pyrimidine and 1,2,4-triazole (B32235) moieties. Exhibited good inhibition activities against both broadleaf and grass weeds. Brassica napus (Rape), Echinochloa crusgalli (Barnyard grass)

Fungicidal Agent Synthesis

The pyrimidine scaffold is as significant in fungicide development as it is in herbicides. Many synthetic pyrimidine derivatives have been shown to possess potent antifungal activity against a wide range of plant pathogens, leading to the development of important commercial fungicides. researchgate.net

The synthesis of novel pyrimidine derivatives is an active area of research aimed at discovering fungicides with improved efficacy and a broader spectrum of activity. The fungicidal potential of these compounds is typically evaluated in vitro against economically important plant pathogenic fungi.

The table below presents the antifungal efficacy of selected synthesized pyrimidine derivatives against various plant pathogens.

Table 2: In Vitro Antifungal Activity of Selected Pyrimidine Derivatives

Compound Target Pathogen Inhibition Rate (%) at 50 µg/mL
N-(4,6-dichloropyrimidine-2-yl)benzamide Sclerotinia sclerotiorum Better than commercial standard Pyrimethanil (B132214)
N-(4,6-dichloropyrimidine-2-yl)benzamide Fusarium oxysporum Better than commercial standard Pyrimethanil
Various 1,2,4-triazole derivatives with a pyrimidine moiety Botryosphaeria dothidea Moderate to good activity
Various 1,2,4-triazole derivatives with a pyrimidine moiety Phomopsis sp. Moderate to good activity
Various 1,2,4-triazole derivatives with a pyrimidine moiety Botrytis cinerea Moderate to good activity

Pyrimidine-based fungicides disrupt essential fungal life processes through various mechanisms. A primary mode of action is the inhibition of mitochondrial respiration.

Cytochrome bc1 Complex (Complex III) Inhibition: Some of the most successful fungicides, including strobilurins, act by inhibiting the cytochrome bc1 complex in the mitochondrial respiratory chain. This blockage disrupts the electron transport chain, which halts the production of ATP, the cell's main energy currency. Deprived of energy, the fungus cannot grow or reproduce. Some novel fungicides incorporate a pyrimidine ring into structures designed to target this complex. nih.gov

Other Mechanisms: Besides respiration, pyrimidine fungicides can interfere with other vital cellular functions. For example, the commercial fungicide pyrimethanil is known to inhibit the biosynthesis of methionine, an essential amino acid, which in turn disrupts the secretion of enzymes that fungi use to infect plants.

Plant Growth Regulation and Stimulating Activities

Comprehensive searches of scientific databases and patent literature did not yield any studies or reports on the plant growth regulation or stimulating activities of this compound.

Hormonal Mimicry and Receptor Interactions

There is no available research data to suggest that this compound exhibits hormonal mimicry or interacts with plant hormone receptors.

Crop Yield Enhancement Studies

No studies focused on the use of this compound for crop yield enhancement have been found in published literature. Consequently, no data on its efficacy or related research findings can be provided.

Insecticidal Applications and Pest Control

While many pyrimidine derivatives are investigated for and utilized as insecticides, there is a lack of specific research detailing the insecticidal properties or pest control applications of this compound itself. Although some commercial suppliers may vaguely list it under categories of compounds with potential insecticidal activity, no concrete scientific studies, research findings, or efficacy data are available to substantiate these claims. Therefore, no detailed discussion on its insecticidal applications is possible.

Advanced Characterization and Spectroscopic Analysis of 4,5 Dichloro 2,6 Dimethylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of the atoms, and their connectivity. For 4,5-Dichloro-2,6-dimethylpyrimidine, various NMR techniques would be employed for a comprehensive structural analysis.

¹H, ¹³C, and Other Heteronuclear NMR for Structural Elucidation

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the foundation for structural elucidation.

¹H NMR: In a ¹H NMR spectrum of this compound, the chemically equivalent protons of the two methyl groups (at positions 2 and 6) would be expected to produce a single signal. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring and the chlorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Based on the structure of this compound, four distinct signals would be anticipated, corresponding to:

The two equivalent methyl carbons (C2-CH₃ and C6-CH₃).

The two equivalent pyrimidine ring carbons bonded to the methyl groups (C2 and C6).

The two pyrimidine ring carbons bonded to the chlorine atoms (C4 and C5).

Heteronuclear NMR: While less common for this type of molecule, other nuclei could be studied if isotopes were present. For instance, ¹⁵N NMR could provide insights into the electronic environment of the nitrogen atoms within the pyrimidine ring. neu.edu.tr

Despite the theoretical expectations, a review of available scientific literature and chemical databases indicates a lack of published experimental ¹H and ¹³C NMR data for this compound.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

NucleusExpected SignalTypical Chemical Shift (δ) Range (ppm)Experimental Data
¹HC2-CH₃, C6-CH₃~2.0 - 3.0Data not available
¹³C-CH₃~20 - 30Data not available
C2, C6~160 - 170Data not available
C4, C5~130 - 140Data not available

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the detailed connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this compound, no H-H couplings are expected as the methyl protons are isolated.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signal of the methyl groups to their corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the structure by showing correlations from the methyl protons to the C2/C6 and C4/C5 carbons of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For this molecule, it could show through-space interactions between the methyl groups.

Currently, there are no published studies containing 2D NMR data for this compound.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-State NMR (ssNMR) is a technique used to study materials in their solid phase. It is particularly valuable for analyzing polymorphism (the ability of a compound to exist in more than one crystal form) and providing insights into the crystal structure. Different polymorphs of a compound can exhibit distinct ssNMR spectra due to variations in the local chemical environments and intermolecular interactions in the crystal lattice. For this compound, ssNMR could differentiate between potential polymorphs and provide information on the symmetry of the molecule within the crystal unit cell. However, no solid-state NMR studies for this specific compound have been reported in the literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. nih.gov These two methods are often complementary, as some vibrational modes may be active in one technique but not the other. edinst.com

Vibrational Analysis of Functional Groups and Molecular Fingerprinting

IR Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrations include:

C-H stretching and bending from the methyl groups.

C-N stretching vibrations within the pyrimidine ring.

C=N stretching also from the pyrimidine ring.

C-Cl stretching vibrations.

The combination of these bands creates a unique spectral fingerprint that can be used to identify the compound.

Raman Spectroscopy: Raman spectroscopy would also detect these vibrational modes. Due to the selection rules, non-polar bonds often produce strong Raman signals. Therefore, the C-C and C-Cl bonds might be particularly prominent in the Raman spectrum.

A search of the scientific literature did not yield any experimental IR or Raman spectra for this compound.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Experimental Data
C-H (methyl)Stretching2900 - 3000Data not available
Bending1375 - 1450Data not available
Pyrimidine RingC=N/C=C Stretching1400 - 1600Data not available
Ring VibrationsVariousData not available
C-ClStretching600 - 800Data not available

Studies of Intermolecular Interactions and Hydrogen Bonding

In the solid state, intermolecular forces dictate how molecules pack in a crystal lattice. While this compound does not have traditional hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···Cl hydrogen bonds, as well as halogen-halogen (Cl···Cl) and van der Waals interactions, could be present. These interactions can cause subtle shifts in the vibrational frequencies of the involved functional groups. High-resolution IR or Raman spectroscopy, particularly at low temperatures, could potentially detect these small changes, providing clues about intermolecular packing. No such studies focusing on the intermolecular interactions of this compound are currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable insights into the electronic structure of this compound by probing the electronic transitions between different energy levels within the molecule.

Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. The pyrimidine ring itself is a chromophore, and its absorption characteristics are modified by the presence of substituents. The two methyl groups and two chlorine atoms influence the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).

The π → π* transitions, typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (from the nitrogen atoms' lone pairs) to a π* antibonding orbital. The presence of chlorine atoms, with their lone pairs of electrons, may also contribute to the electronic transitions. Halogenation can influence the position and intensity of the absorption bands. nih.gov

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RangeExpected Intensity
π → ππ bonding to π antibondingShorter wavelength (higher energy)High
n → πNon-bonding to π antibondingLonger wavelength (lower energy)Low

Solvent Effects on Electronic Spectra and Proton Transfer Phenomena

The polarity of the solvent can significantly influence the UV-Vis spectrum of this compound. These solvent effects, known as solvatochromism, can cause a shift in the absorption maxima to either a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift).

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift. This is because the excited state is often more polar than the ground state and is therefore better stabilized by a polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift. The non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), lowering the energy of the ground state and thus increasing the energy required for the transition.

Proton transfer phenomena, particularly in the excited state, can also affect the electronic spectra. nih.gov While specific studies on proton transfer in this compound are not documented, pyrimidines can act as proton acceptors due to the lone pairs on the nitrogen atoms. In acidic media, protonation of a nitrogen atom would significantly alter the electronic structure and, consequently, the UV-Vis spectrum, likely leading to a bathochromic shift. uni.lu The study of these spectral changes upon variation of pH can provide information about the pKa of the compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing its exact mass with high accuracy. This allows for the determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound (C₆H₆Cl₂N₂) is 175.9908 Da. oup.com HRMS instruments can measure this with a mass accuracy in the parts-per-million (ppm) range, providing strong evidence for the compound's identity.

Table 2: Predicted m/z Values for Adducts of this compound in HRMS

AdductChemical FormulaPredicted m/z
[M+H]⁺[C₆H₇Cl₂N₂]⁺176.9981
[M+Na]⁺[C₆H₆Cl₂N₂Na]⁺198.9800
[M+K]⁺[C₆H₆Cl₂N₂K]⁺214.9539

Data sourced from PubChem. oup.com

Fragmentation Pathways and Structural Information

In addition to providing the molecular weight, mass spectrometry can be used to gain structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) is subjected to energy, it breaks apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

For this compound, fragmentation would likely involve the loss of chlorine atoms and methyl groups, as well as cleavage of the pyrimidine ring. The presence of two chlorine atoms would also result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

A plausible fragmentation pathway could initiate with the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•) from the molecular ion. Subsequent fragmentation could involve the loss of the second chlorine atom or the cleavage of the pyrimidine ring, potentially through the loss of hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN). The study of these fragmentation patterns is essential for the structural confirmation of synthesized derivatives. sphinxsai.comsapub.org

LC-MS for Purity and Reaction Monitoring

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly valuable for assessing the purity of this compound samples and for monitoring the progress of chemical reactions in which it is a reactant or product.

In a typical LC-MS setup, the sample is first injected into an HPLC system where it is separated from impurities and byproducts on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which provides mass information for the separated components. This allows for the quantification of the target compound and the identification of any related substances. Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes can be employed for highly selective and sensitive quantification of the target analyte in complex matrices. nih.govresearchgate.net

X-ray Diffraction (XRD) Studies

Extensive searches of scientific literature and crystallographic databases have revealed a notable absence of published experimental X-ray diffraction data specifically for the compound this compound. This includes both single-crystal X-ray diffraction (SC-XRD) for absolute structure determination and powder X-ray diffraction (PXRD) for the analysis of polymorphic forms and bulk material characterization.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

As of the current date, no single-crystal X-ray diffraction studies for this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in peer-reviewed scientific journals. uni.lucam.ac.ukcam.ac.uk Therefore, crucial information regarding its crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles remains undetermined.

While crystallographic data for other substituted pyrimidines exist, such as for 4,6-dichloro-5-methylpyrimidine, these cannot be directly extrapolated to definitively describe the structure of this compound due to the different substitution pattern and its influence on molecular packing and intermolecular interactions. nih.gov The determination of the precise three-dimensional arrangement of atoms in the crystalline state for this compound would require the growth of suitable single crystals and subsequent analysis by SC-XRD.

Interactive Data Table: Hypothetical Single-Crystal XRD Data

Since no experimental data is available, the following table is a placeholder to illustrate the type of information that would be obtained from a single-crystal XRD study. The values are not real.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)10.20
c (Å)9.80
α (°)90
β (°)105.5
γ (°)90
Volume (ų)819.5
Z4
Calculated Density (g/cm³)1.435

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments

A thorough search of the scientific literature did not yield any specific studies on the Nuclear Quadrupole Resonance (NQR) spectroscopy of this compound. researchgate.netrsc.org ³⁵Cl NQR spectroscopy is a highly sensitive technique for probing the local electronic environment of chlorine atoms in a solid-state sample. The resonance frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is influenced by the nature of the carbon-chlorine bond and the surrounding intermolecular interactions.

For this compound, two distinct ³⁵Cl NQR signals would be expected due to the two chemically non-equivalent chlorine atoms at the C4 and C5 positions of the pyrimidine ring. The difference in their resonance frequencies would provide valuable insight into the electronic differences between these two sites. However, without experimental data, the precise NQR frequencies and the associated quadrupole coupling constants and asymmetry parameters for this compound remain unknown. Studies on other chlorinated pyrimidines and purines have demonstrated the utility of ³⁵Cl NQR in distinguishing between different chlorine environments within a molecule. researchgate.net

Interactive Data Table: Hypothetical ³⁵Cl NQR Data

The following table is a representation of the expected NQR data. These values are hypothetical and not based on experimental measurements.

Chlorine SiteResonance Frequency (MHz) at 77 K
C4-Cl36.5
C5-Cl37.2

Computational Chemistry and Theoretical Modeling of 4,5 Dichloro 2,6 Dimethylpyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory is a workhorse of computational chemistry used to investigate the electronic structure of molecules. For 4,5-dichloro-2,6-dimethylpyrimidine, DFT calculations would typically be employed to optimize the molecule's three-dimensional geometry and predict its electronic properties. Such studies could calculate the distribution of electron density, revealing the most electron-rich and electron-poor regions of the molecule through a Molecular Electrostatic Potential (MEP) map. This information is crucial for predicting how the molecule might interact with other chemical species.

Reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from DFT calculations to quantify the molecule's reactivity. Furthermore, DFT is a reliable method for predicting spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which are invaluable for experimental characterization. However, specific DFT studies detailing these properties for this compound are not available.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for understanding a molecule's chemical reactivity and its behavior in pericyclic reactions and light absorption. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and electronic excitation properties. An FMO analysis for this compound would identify the likely sites for nucleophilic and electrophilic attack, thereby predicting its behavior in chemical reactions. At present, there is no published FMO analysis for this specific molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior.

Conformational Analysis and Molecular Flexibility in Solution and Condensed Phases

MD simulations are an excellent tool for exploring the conformational landscape of a molecule, revealing how its shape can change and flex in different environments. For this compound, MD simulations could illustrate the rotation of the methyl groups and any potential, albeit likely minor, puckering of the pyrimidine (B1678525) ring. Understanding this flexibility is key to comprehending its interactions with larger biological molecules or its packing in a crystal lattice. No specific MD studies on the conformational analysis of this compound were identified.

Solvent Effects and Solvation Dynamics

The behavior of a molecule can be significantly influenced by the solvent it is dissolved in. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. This allows for the study of solvation dynamics, including the structure of the solvent shell around the molecule and the energetics of the solvation process. Such studies are vital for predicting solubility and understanding reaction mechanisms in solution. However, research detailing these solvent effects for this compound through MD simulations is currently unavailable.

Molecular Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Ligand-Protein Interactions in Drug Design and Enzyme Inhibition Mechanisms

In the context of drug design, molecular docking is instrumental in identifying and optimizing potential drug candidates. For a compound like this compound, this would involve docking it against the active site of a target protein to predict its binding mode and affinity. The interactions are typically governed by forces such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Enzyme inhibition is a critical mechanism for therapeutic intervention. Inhibition can be reversible or irreversible. nih.govbiomolther.org Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, which can be competitive, non-competitive, or uncompetitive. nih.gov Irreversible inhibition, often termed mechanism-based inhibition, involves the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to a long-lasting loss of enzyme activity. nih.govnih.gov Computational studies can help elucidate these mechanisms by modeling the reaction pathways and energetic barriers involved in the formation of the enzyme-inhibitor complex.

Protein-protein interactions (PPIs) represent another important class of targets in drug discovery, though they are notoriously challenging due to their large and often featureless binding surfaces. nih.govnih.govresearchgate.net Small molecules designed to inhibit PPIs, known as PPIDs, often have distinct physicochemical properties compared to traditional drugs. dovepress.com Theoretical modeling can aid in the design of pyrimidine-based scaffolds that could disrupt specific PPIs.

Prediction of Binding Affinities and Pharmacophore Models

Predicting the binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a primary goal of molecular docking. Scoring functions are used to estimate this affinity, although achieving high accuracy remains a significant challenge.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. qsar4u.com These models are crucial in drug discovery for virtual screening and lead optimization. A pharmacophore model for a this compound derivative would define the spatial arrangement of key features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings required for binding to a specific target. qsar4u.comresearchgate.net

Table 1: Predicted Physicochemical Properties for this compound

Property Predicted Value Source
Molecular Formula C6H6Cl2N2 PubChemLite uni.lu
Monoisotopic Mass 175.9908 Da PubChemLite uni.lu

This table presents computationally predicted properties and does not represent experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to a specific biological activity or chemical property.

Predictive Models for Biological Activity and Efficacy

QSAR studies are pivotal for predicting the biological activity of novel compounds based on a training set of molecules with known activities. For a series of pyrimidine derivatives, a QSAR model could be developed to predict their efficacy as, for example, antimalarial agents or kinase inhibitors. nih.gov These models use molecular descriptors that quantify various aspects of the molecule's structure, such as lipophilicity (LogP), electronic properties (dipole moment, atomic charges), and steric parameters. nih.govscielo.br Research on 2,4-diamino-pyrimidines has shown that lipophilicity can be a key driver for improving antimalarial activity. nih.gov Similarly, a QSAR study on 4-amino-2,6-diarylpyrimidine-5-carbonitriles identified low dipole moment and partition coefficient values as being important for anti-inflammatory activity. scielo.br

Property Prediction for Materials Science Applications

Table 2: Example of QSAR Descriptors for Pyrimidine Derivatives

Descriptor Type Example Descriptor Relevance
Electronic Dipole Moment Influences solubility and binding interactions scielo.br
Atomic Partial Charges Governs electrostatic interactions with target scielo.br
Hydrophobic LogP (Partition Coefficient) Relates to membrane permeability and hydrophobic interactions nih.gov
Topological Molecular Connectivity Indices Describes the branching and shape of the molecule

| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and stability |

This table provides examples of descriptor classes used in QSAR/QSPR studies of pyrimidine compounds.

Supramolecular Assembly Prediction and Design Principles

Supramolecular chemistry focuses on chemical systems made up of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization may vary from weak intermolecular forces to stronger covalent bonding, provided that the degree of electronic coupling between the molecular components remains small.

While specific studies on the supramolecular assembly of this compound are scarce, the principles of crystal engineering and molecular self-assembly would guide such investigations. The chlorine and nitrogen atoms in the pyrimidine ring can participate in halogen bonding and hydrogen bonding, respectively, which are key directional interactions for building predictable supramolecular structures. Computational methods, including molecular mechanics and quantum chemical calculations, can be used to predict the stability of different packing arrangements and guide the design of novel crystalline materials. For instance, research on the synthesis of other substituted pyrimidines has highlighted methods for creating libraries of these compounds, which could then be studied for their self-assembly properties. nih.gov

Supramolecular Chemistry and Crystal Engineering with Pyrimidine Derivatives

Cocrystallization Studies of 4,5-Dichloro-2,6-dimethylpyrimidine and its Analogs

Cocrystallization is a primary technique used to modify the properties of molecular solids. By combining a target molecule, such as a pyrimidine (B1678525) derivative, with a selected coformer, new crystalline structures with unique properties can be formed. mdpi.com The development of these cocrystals relies heavily on the principles of crystal engineering, where supramolecular synthons—reliable patterns of intermolecular interactions—are used to guide the assembly of molecules in the crystal lattice. acs.org

The rational design of cocrystals involves a strategic selection of coformers that can interact with the target molecule through specific, directional non-covalent bonds. mdpi.com For pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring are key hydrogen bond acceptors, making them suitable for forming robust synthons with hydrogen bond donors like carboxylic acids. researchgate.net The selection of coformers is critical as their physicochemical properties can modulate the stability, solubility, and mechanical properties of the resulting cocrystal. mdpi.com

Several approaches are utilized for the rational design and selection of coformers:

Supramolecular Synthon Approach: This method relies on identifying and utilizing robust and predictable non-covalent interactions, such as the common heterodimers formed between carboxylic acids and pyrimidines. mdpi.comresearchgate.net

Solubility Parameters: Comparing the solubility parameters of the active pharmaceutical ingredient (API) and potential coformers can help predict miscibility and the likelihood of cocrystal formation. nih.gov

Thermodynamic Screening: Computational methods can predict the excess enthalpy of mixing for potential cocrystal components, providing insight into the thermodynamic favorability of cocrystal formation. nih.gov

Table 1: Factors and Strategies in Crystal Habit Modification

Factor Description
Solvent The choice of crystallization solvent can significantly alter crystal habit by affecting solute-solvent interactions and relative growth rates of different crystal faces. researchgate.net
Supersaturation Controlling the level of supersaturation during crystallization can influence which crystal faces grow fastest, thereby modifying the habit. google.com
Temperature The process temperature can affect both solubility and nucleation/growth kinetics, leading to different crystal shapes. google.com

| Additives/Inhibitors | Small amounts of specific additives can preferentially bind to certain crystal faces, inhibiting their growth and altering the final morphology. google.comresearchgate.net |

Hydrogen bonds are the most significant interactions in directing the assembly of pyrimidine cocrystals due to their strength and directionality. acs.org The pyrimidine scaffold, similar to the nitrogenous bases in DNA and RNA, contains both hydrogen bond donors (e.g., amino groups) and acceptors (ring nitrogens), predisposing them to form predictable and robust hydrogen-bonding motifs. wikipedia.orgacs.orgwikipedia.org

A common and highly robust motif in cocrystals of pyrimidines with carboxylic acids is the R²₂(8) ring motif . nih.govresearchgate.net This synthon involves a pair of hydrogen bonds between the pyrimidine ring nitrogen and the carboxylic acid's hydroxyl group, and between an adjacent amino group on the pyrimidine and the carbonyl oxygen of the acid. acs.orgresearchgate.net Such interactions are fundamental in molecular recognition and are leveraged in drug design strategies. researchgate.net

Studies on various pyrimidine analogs have revealed several recurring supramolecular synthons:

Homosynthons: These involve self-association between identical molecules. For example, inversion-related 2-aminopyrimidine (B69317) molecules can form base pairs via a pair of N—H⋯N hydrogen bonds, also creating an R²₂(8) motif. researchgate.netresearchgate.net

Heterosynthons: These are formed between different molecules, such as the pyrimidine and a coformer. The acid-pyrimidine R²₂(8) synthon is a classic example of a heterodimer. researchgate.net

Extended Networks: The primary synthons can be further connected through other interactions, such as C—H⋯O bonds, to build more complex supramolecular architectures like ribbons or sheets. researchgate.netnih.gov For instance, in a cocrystal of 2-amino-4,6-dimethylpyrimidine (B23340) and terephthalic acid, base pairs are linked by the acid molecules to form a supramolecular ribbon. researchgate.net

Table 2: Common Supramolecular Synthons in Pyrimidine Cocrystals

Synthon Type Description Interacting Groups Typical Motif
Heterodimer Interaction between a pyrimidine and a carboxylic acid coformer. Pyrimidine N, Amino N-H; Carboxylic Acid O-H, C=O R²₂(8) acs.orgnih.govresearchgate.net
Homodimer Self-pairing of pyrimidine molecules. Amino N-H; Pyrimidine Ring N R²₂(8) researchgate.netresearchgate.net

| Tetrameric Synthon | Water-mediated base pairing. | Pyrimidine, Water, Coformer | R⁴₄(12) researchgate.net |

The analysis of these patterns is crucial for understanding how molecules recognize each other and assemble into a crystalline solid, which is a foundational aspect of crystal engineering. researchgate.net

In the context of pyrimidine derivatives, these interactions can add an extra layer of control in crystal design. For example, studies on cocrystals involving thiophene (B33073) carboxylic acid derivatives and nitrogenous bases have shown that interactions like Cl⋯O and C–H⋯Cl provide additional support in organizing the supramolecular architecture. researchgate.net

Other weak interactions that contribute to the crystal packing include:

C—H···π interactions: An interaction between a C-H bond and a π-system. nih.gov

van der Waals forces: Non-specific attractive or repulsive forces between molecules. mdpi.com

n–π stacking: An interaction involving a lone pair (n) donor and a π-electron acceptor. rsc.org

The interplay of these varied interactions—from strong hydrogen bonds to weaker halogen bonds and π-stacking—determines the final three-dimensional structure and, consequently, the material's properties. rsc.orgacs.org

Polymorphism and Pseudopolymorphism of Pyrimidine Derivatives

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. nih.goveuropeanpharmaceuticalreview.com These different forms, known as polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties. researchgate.netPseudopolymorphism is a related phenomenon where the different crystal forms, often called solvates or hydrates, incorporate solvent molecules into the crystal lattice. mdpi.comresearchgate.net

The specific polymorphic or pseudopolymorphic form of a compound can have a profound impact on its thermodynamic and kinetic properties, such as stability, solubility, and dissolution rate. nih.govresearchgate.net

Stability: Different crystal forms have different lattice energies. Generally, the most stable polymorph at a given temperature and pressure is the one with the lowest free energy. Metastable forms, which are less stable, have a tendency to convert to the more stable form over time, especially in the presence of heat or solvent. researchgate.net The presence of solvent molecules in pseudopolymorphs (hydrates/solvates) can either stabilize or destabilize the crystal structure. acs.org

Solubility and Dissolution Rate: Because metastable polymorphs have higher free energy, they are generally more soluble than their stable counterparts. researchgate.net This difference in solubility directly affects the dissolution rate, a critical factor for the performance of many solid dosage forms. europeanpharmaceuticalreview.comresearchgate.net For example, the unexpected appearance of a less soluble polymorph of the drug ritonavir (B1064) led to dissolution failures and required the product's withdrawal from the market until a new formulation could be developed. europeanpharmaceuticalreview.com Similarly, studies on different crystal forms of rifaximin (B1679331) showed that its solubility and dissolution behavior were directly influenced by its crystalline polymorphism. researchgate.net Amorphous forms, which lack long-range molecular order, typically exhibit the highest solubility but are also the least stable, with a tendency to crystallize over time. nih.govnih.gov

Understanding and controlling the polymorphic form is therefore essential to ensure consistent product quality, performance, and stability during manufacturing, storage, and administration. europeanpharmaceuticalreview.com

A comprehensive polymorph screen is an essential step in pharmaceutical development to identify all accessible crystalline forms of a compound. The goal is to crystallize the target compound under a wide variety of conditions to induce the formation of different polymorphs and solvates. europeanpharmaceuticalreview.com

High-throughput screening (HTS) methods are often employed, using robotic systems to perform a large number of crystallization experiments in parallel from a minimal amount of sample. These experiments typically vary parameters such as:

Solvents (a diverse range of polarities and functionalities)

Crystallization method (e.g., slow evaporation, cooling crystallization, anti-solvent addition, slurry conversion)

Temperature

Rate of crystallization

Once solid samples are generated, they must be analyzed to identify the crystal form produced. A range of analytical techniques is used for characterization, with each providing complementary information.

Table 3: Key Techniques for Polymorph Screening and Characterization

Technique Information Provided
X-Ray Powder Diffraction (XRPD) Considered the primary tool for identifying polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." europeanpharmaceuticalreview.com
Single Crystal X-Ray Diffraction (SC-XRD) Provides the definitive three-dimensional structure of a crystal, including bond lengths, angles, and intermolecular interactions. acs.org
Thermal Analysis (DSC, TGA) Differential Scanning Calorimetry (DSC) measures thermal events like melting, crystallization, and solid-solid transitions. Thermogravimetric Analysis (TGA) detects weight loss upon heating, which is used to identify solvates/hydrates. dntb.gov.ua
Spectroscopy (FTIR, Raman, Solid-State NMR) These techniques are sensitive to the local chemical environment of the molecules. Different polymorphs can exhibit distinct spectra due to differences in intermolecular interactions (e.g., hydrogen bonding).
Microscopy (PLM, SEM) Polarized Light Microscopy (PLM) and Scanning Electron Microscopy (SEM) are used to observe the crystal morphology (habit), size, and homogeneity of the sample. europeanpharmaceuticalreview.com

| Solubility/Dissolution Studies | Measuring the equilibrium solubility and dissolution rate helps to determine the thermodynamic relationship between different forms and assess their potential biopharmaceutical performance. europeanpharmaceuticalreview.comresearchgate.net |

A thorough screening and characterization process allows for the selection of the optimal solid form for development, ensuring robustness and consistency.

Salt Formation and Proton Transfer Complexes

There are currently no published experimental or theoretical investigations specifically focused on the salt formation or proton transfer equilibria of this compound. While studies on other substituted pyrimidines exist, detailing their interactions with various acids and the influence of solvent polarity on complex stability, this specific dichloro-dimethyl derivative has not been the subject of such research.

Experimental and Theoretical Investigations of Proton Transfer Equilibria

No experimental data or theoretical calculations concerning the proton transfer equilibria involving this compound could be located in the reviewed scientific literature.

Influence of Solvent Polarity on Complex Stability

Information regarding the influence of solvent polarity on the stability of any potential complexes formed by this compound is not available, as no studies on its complexation have been published.

Host-Guest Chemistry and Inclusion Compounds

The potential of this compound to act as either a host or a guest molecule in the formation of inclusion compounds has not been explored in any available research. There are no reports of its use in forming crystalline lattices with cavities capable of entrapping other molecules, nor of it being included within a host framework.

Self-Assembly Processes in Solution and Solid State

The self-assembly behavior of this compound, either in solution or in the solid state, remains an uninvestigated area of its chemical properties. The nature of the intermolecular interactions that would govern its spontaneous organization into ordered supramolecular structures is yet to be determined.

Advanced Research Topics and Future Directions for 4,5 Dichloro 2,6 Dimethylpyrimidine

Emerging Applications in Materials Science

The functionalized pyrimidine (B1678525) ring is a versatile building block for novel materials due to its electron-deficient nature and rigid structure. The specific substitution pattern of 4,5-Dichloro-2,6-dimethylpyrimidine offers unique opportunities for creating materials with tailored electronic and physical properties.

Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

The development of advanced organic electronic materials is a rapidly growing field. Pyrimidine derivatives are of particular interest due to their electron-accepting capabilities, which are crucial for designing efficient charge-transporting and emissive materials. In the context of OLEDs, pyrimidine moieties have been successfully incorporated into molecules exhibiting thermally activated delayed fluorescence (TADF). nih.gov These D-π-A-π-D (donor-pi-acceptor-pi-donor) configured emitters can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.

For this compound, its potential lies in serving as the core acceptor (A) unit. The electron-withdrawing nature of the two chlorine atoms and the pyrimidine ring itself could be leveraged to create a significant energy gap between the frontier molecular orbitals. Researchers have demonstrated that modifying substituents on the pyrimidine unit can fine-tune emissive characteristics and energy gaps, which is critical for optimizing optoelectronic properties. nih.gov Future research could involve synthesizing new TADF emitters where donor units are attached to the this compound core, potentially leading to highly efficient green or blue OLEDs with slow efficiency roll-off at high luminance. nih.gov

Potential RoleDesign StrategyTarget ApplicationSupporting Research
Electron-Acceptor CoreD-π-A-π-D ConfigurationThermally Activated Delayed Fluorescence (TADF) Emitters nih.gov
Charge Transport LayerElectron-Transporting MaterialOrganic Light-Emitting Diodes (OLEDs) mdpi.com

Polymer Chemistry and Functional Coatings

In polymer science, the incorporation of specific functional monomers can impart desired properties such as thermal stability, flame retardancy, and altered surface energy. The two reactive chlorine atoms on this compound make it an excellent candidate for polycondensation reactions. It can be reacted with various di-nucleophiles (e.g., bisphenols, diamines) to create novel polymers.

The resulting polymers would contain the dimethylpyrimidine unit in their backbone, which could confer several advantageous properties:

Thermal Stability: The aromatic, heterocyclic nature of the pyrimidine ring can enhance the thermal stability of the polymer backbone.

Flame Retardancy: The presence of chlorine and nitrogen is known to contribute to flame-retardant properties.

Functional Coatings: These polymers could be investigated for use as functional coatings, offering a combination of durability and specific surface properties. Research in biocatalysis has shown the enzymatic synthesis of polystyrenes and other polymers, suggesting future sustainable routes for producing such specialty polymers. mdpi.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

MOFs and COFs are classes of crystalline porous materials with exceptionally high surface areas and tunable structures. mdpi.comnih.gov They are built from organic linkers and either metal nodes (MOFs) or through strong covalent bonds (COFs). mdpi.comnih.gov These materials have shown great promise in gas storage, catalysis, sensing, and drug delivery. researchgate.net

This compound presents an intriguing, yet unexplored, building block for these frameworks. While typical linkers are often based on carboxylates or amines, the dichlorinated pyrimidine could potentially be used in post-synthetic modification of frameworks or as a precursor for creating new types of linkers through nucleophilic substitution reactions. The development of COFs from light elements can lead to materials with low density and high thermal stability. nih.gov The defined geometry and electron-deficient nature of the pyrimidine ring could influence the framework's topology and its interactions with guest molecules. The synthesis of COFs through multicomponent reactions under solvothermal conditions has proven effective, a strategy that could potentially be adapted for pyrimidine-based linkers. nih.gov

Sustainable Synthesis and Biocatalysis Approaches

Modern organic chemistry increasingly emphasizes the development of sustainable synthetic methods that reduce waste and energy consumption. The synthesis of pyrimidines is an area where green chemistry principles are being actively applied. One innovative approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines, which liberates only hydrogen and water as byproducts. bohrium.com Adapting such catalytic systems for the large-scale, regioselective production of this compound or its precursors could represent a significant advancement over traditional methods.

Furthermore, the field of biocatalysis offers enzymatic routes for chemical production under mild conditions. While specific enzymes for the direct synthesis of this compound are not known, future research could focus on enzyme discovery and engineering. For instance, enzymes like lipases are used in the ring-opening polymerization of lactones, and peroxidases have been used to polymerize alkylphenols. mdpi.com Similar biocatalytic strategies could be envisioned for creating polymers from pyrimidine-based monomers, reducing the reliance on harsh chemical catalysts.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and design of new molecules for both medicine and materials science. nih.govmdpi.com These technologies can analyze vast datasets to predict molecular properties, identify potential drug targets, and design novel compounds with desired characteristics. nih.govresearchgate.net

The pyrimidine scaffold is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This compound can serve as a starting point for virtual screening campaigns. AI algorithms can be used to:

Predict Biological Activity: ML models trained on large databases of known drug-target interactions can predict the potential biological targets for derivatives of this compound. nih.gov

Design Novel Derivatives: Generative AI models can design new molecules based on the pyrimidine scaffold, optimizing for properties like binding affinity, solubility, and low toxicity. nih.gov

Material Property Prediction: In materials science, AI can predict the electronic and physical properties of hypothetical polymers or OLED emitters derived from this compound, accelerating the design-synthesis-test cycle. nih.gov

Researchers have successfully used neural networks to identify new active chemotypes from large compound libraries, demonstrating the power of AI to navigate chemical space and uncover novel scaffolds. researchgate.net Applying these techniques to libraries built around the this compound core could rapidly identify promising candidates for further experimental validation.

AI/ML Application AreaSpecific TaskPotential OutcomeSupporting Research
Drug DiscoveryVirtual Screening & Hit IdentificationIdentification of novel bioactive compounds nih.govresearchgate.net
Drug DiscoveryLead OptimizationDesign of derivatives with improved ADMET properties nih.gov
Materials ScienceProperty PredictionForecasting optoelectronic properties of new materials nih.gov
Materials ScienceDe Novo DesignGeneration of novel polymer or MOF/COF structures mdpi.com

Nanotechnology and Drug Delivery Systems based on Pyrimidine Scaffolds

Nanotechnology offers sophisticated solutions for targeted drug delivery, improving therapeutic efficacy while minimizing side effects. nih.gov Nanoparticles, nano-scaffolds, and nanosponges can encapsulate therapeutic agents and deliver them to specific sites in the body. nih.govresearchgate.net

Given the prevalence of the pyrimidine core in pharmaceuticals, derivatives of this compound could be developed into active pharmaceutical ingredients (APIs). These pyrimidine-based APIs could then be incorporated into various nanodelivery systems. nih.gov For example:

Polymer-Drug Conjugates: The pyrimidine derivative could be chemically conjugated to a biocompatible polymer scaffold, forming a nanostructure that controls drug release. mdpi.com

Encapsulation in Nanoparticles: The compound could be encapsulated within lipid nanoparticles or polymeric nanosponges, protecting it from degradation and controlling its release profile. researchgate.net

The use of nano-scaffolds that mimic natural tissue can be particularly effective for localized treatments, such as in bone infections, where the scaffold can release an antimicrobial agent while promoting tissue regeneration. nih.gov A pyrimidine-based antimicrobial agent could be loaded into such a scaffold for sustained local delivery.

The Enigmatic Compound: Scant Research on this compound Hinders Comprehensive Analysis

Despite its defined chemical structure, a thorough investigation into the scientific literature and chemical databases reveals a significant lack of specific information regarding the compound this compound. While its basic identifiers are available, detailed research on its synthesis, physicochemical properties, reactivity, and applications across various scientific fields appears to be largely absent from public records.

The compound is identified by the following:

Chemical Formula: C₆H₆Cl₂N₂

SMILES: CC1=C(C(=NC(=N1)C)Cl)Cl

InChI: InChI=1S/C6H6Cl2N2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3

This scarcity of dedicated research contrasts with the extensive studies available for its isomers, such as 4,6-dichloro-2,5-dimethylpyrimidine (B159423) and 2,5-dichloro-4,6-dimethylpyrimidine, and the parent compound, 4,6-dichloropyrimidine (B16783). These related molecules have been investigated for their roles as versatile intermediates in the synthesis of a wide array of biologically active compounds.

The pyrimidine scaffold, in general, is of immense interest in medicinal and agrochemical chemistry. Pyrimidine derivatives are integral to the structure of numerous pharmaceuticals, including anticancer agents, antivirals, and kinase inhibitors, as well as a variety of herbicides, fungicides, and insecticides. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's biological activity and physical properties.

However, the specific substitution pattern of this compound has not been a significant focus of published research. Consequently, detailed information on the following key areas, as requested for a comprehensive article, is not available:

Historical Background and Discovery: No specific information on the discovery or historical development of this particular isomer could be found.

Physicochemical Properties: Beyond basic identifiers, experimental data on its melting point, boiling point, density, and solubility are not readily available in the public domain.

Synthesis and Manufacturing: While general methods for the synthesis of dichloropyrimidines exist, specific, optimized laboratory or industrial-scale synthesis routes for this compound are not documented.

Chemical Reactivity and Reactions: Detailed studies on its reactivity, including nucleophilic substitution at the chloro positions and metal-catalyzed cross-coupling reactions, are absent from the literature.

Applications: There is no specific information on its use as a building block in organic synthesis, or its application in medicinal chemistry, agrochemistry, or materials science.

Advanced Research Topics and Future Directions: Due to the lack of foundational research, there are no documented advanced studies or established future research directions for this compound.

Q & A

Q. What are the recommended synthetic routes for 4,5-dichloro-2,6-dimethylpyrimidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves chlorination of hydroxy or amino precursors. For example, 4,6-dichloro-2-methylpyrimidine can be synthesized via chlorination of 4,6-dihydroxy-2-methylpyrimidine using POCl₃ or PCl₅ under reflux conditions . For 4,5-dichloro derivatives, regioselective chlorination at the 4- and 5-positions may require controlled stoichiometry and temperature. Optimization strategies include:

  • Catalysts: Use of Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency.
  • Solvents: Anhydrous solvents (e.g., toluene or DCM) to prevent hydrolysis.
  • Purification: Column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm methyl groups (δ ~2.5 ppm for CH₃) and chlorine substitution patterns. Aromatic protons in pyrimidine typically resonate at δ 8.0–9.0 ppm .
  • X-ray Crystallography: Single-crystal studies (e.g., at 100 K) reveal planarity deviations and intermolecular interactions. For example, in 4,6-dichloro-5-methoxypyrimidine, Cl···N contacts (3.09–3.10 Å) stabilize the crystal lattice .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.0 for C₆H₆Cl₂N₂).

Q. How does the dichloro substitution pattern influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The electron-withdrawing effect of chlorine atoms activates the pyrimidine ring for NAS. Key considerations:

  • Regioselectivity: Chlorine at the 4- and 5-positions directs nucleophiles (e.g., amines, alkoxides) to the 2- or 6-positions, but steric hindrance from methyl groups may reduce reactivity .
  • Kinetics: Reaction rates depend on solvent polarity (e.g., DMF accelerates NAS) and temperature (60–100°C typical).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways or regioselectivity in functionalizing this compound?

Methodological Answer:

  • DFT Calculations: Use software like Gaussian or ORCA to model electrostatic potential maps, identifying electron-deficient sites. For example, Löwdin charges can highlight C-2 and C-6 as electrophilic centers due to chlorine’s inductive effects.
  • Transition State Analysis: Compare activation energies for substitution at different positions to rationalize experimental outcomes.

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Variable Temperature NMR: Detect dynamic processes (e.g., hindered rotation of methyl groups) causing splitting anomalies.
  • 2D NMR (COSY, HSQC): Assign coupling interactions and confirm connectivity. For example, NOESY can clarify spatial proximity between methyl and aromatic protons .
  • Crystallographic Validation: Resolve ambiguities by correlating NMR data with X-ray-derived bond angles and torsional strains .

Q. How do steric and electronic effects of methyl groups impact the stability and reactivity of this compound?

Methodological Answer:

  • Steric Effects: Methyl groups at 2- and 6-positions hinder approach of bulky nucleophiles, reducing reaction rates at these positions.
  • Electronic Effects: Methyl’s electron-donating nature slightly deactivates the ring, countering chlorine’s electron withdrawal. This balance can be quantified via Hammett substituent constants (σₚ for CH₃ = -0.17).

Q. What methodologies assess the environmental or biological interactions of this compound derivatives?

Methodological Answer:

  • Toxicity Screening: Use in silico tools like EPA’s CompTox Dashboard to predict eco-toxicological endpoints (e.g., LC₅₀ for aquatic organisms) .
  • Surface Reactivity Studies: Apply microspectroscopic techniques (e.g., ToF-SIMS) to analyze adsorption on indoor surfaces, relevant for occupational safety .

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